molecular formula C24H25N5O B3766161 N-(2,5-dimethylphenyl)-3-[5-(5-methyl-1H-pyrazol-3-yl)-4-phenylimidazol-1-yl]propanamide

N-(2,5-dimethylphenyl)-3-[5-(5-methyl-1H-pyrazol-3-yl)-4-phenylimidazol-1-yl]propanamide

Cat. No.: B3766161
M. Wt: 399.5 g/mol
InChI Key: HPUIYBNGLZGMCU-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-3-[5-(5-methyl-1H-pyrazol-3-yl)-4-phenylimidazol-1-yl]propanamide is a complex organic compound with a unique structure that combines multiple functional groups

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-3-[5-(5-methyl-1H-pyrazol-3-yl)-4-phenylimidazol-1-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O/c1-16-9-10-17(2)20(13-16)26-22(30)11-12-29-15-25-23(19-7-5-4-6-8-19)24(29)21-14-18(3)27-28-21/h4-10,13-15H,11-12H2,1-3H3,(H,26,30)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPUIYBNGLZGMCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CCN2C=NC(=C2C3=NNC(=C3)C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethylphenyl)-3-[5-(5-methyl-1H-pyrazol-3-yl)-4-phenylimidazol-1-yl]propanamide typically involves multi-step organic reactions. The process begins with the preparation of the core imidazole structure, followed by the introduction of the pyrazole and phenyl groups. The final step involves the attachment of the propanamide moiety to the 2,5-dimethylphenyl group. Each step requires specific reaction conditions, such as controlled temperatures, catalysts, and solvents, to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems for monitoring and adjusting reaction conditions can enhance efficiency and consistency. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the final product with the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethylphenyl)-3-[5-(5-methyl-1H-pyrazol-3-yl)-4-phenylimidazol-1-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(2,5-dimethylphenyl)-3-[5-(5-methyl-1H-pyrazol-3-yl)-4-phenylimidazol-1-yl]propanamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which N-(2,5-dimethylphenyl)-3-[5-(5-methyl-1H-pyrazol-3-yl)-4-phenylimidazol-1-yl]propanamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,5-dimethylphenyl)-3-[5-(5-methyl-1H-pyrazol-3-yl)-4-phenylimidazol-1-yl]propanamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,5-dimethylphenyl)-3-[5-(5-methyl-1H-pyrazol-3-yl)-4-phenylimidazol-1-yl]propanamide
Reactant of Route 2
Reactant of Route 2
N-(2,5-dimethylphenyl)-3-[5-(5-methyl-1H-pyrazol-3-yl)-4-phenylimidazol-1-yl]propanamide

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